4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-chlorophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
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Overview
Description
4-(1,3-Benzodioxol-5-yl)-2-[(E)-2-(3-chlorophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indeno[1,2-b]pyridine core. One common approach is the cyclization of a suitable precursor containing the benzodioxole and chlorophenyl groups. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst such as palladium or nickel may be necessary to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce the risk of human error. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups in its structure allows for a wide range of transformations.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize specific functional groups.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of carboxylic acids or ketones, while reduction reactions can yield alcohols or amines.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: The compound's biological activity can be explored for potential therapeutic applications, such as anticancer or anti-inflammatory properties.
Medicine: Its unique structure may make it a candidate for drug development, particularly in the field of targeted therapies.
Industry: The compound's properties can be utilized in the development of new materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
When compared to other similar compounds, 4-(1,3-Benzodioxol-5-yl)-2-[(E)-2-(3-chlorophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile stands out due to its unique structural features and potential applications. Similar compounds may include other indeno[1,2-b]pyridines or benzodioxole derivatives, but the presence of the chlorophenyl group and the specific arrangement of functional groups contribute to its distinct properties.
Comparison with Similar Compounds
Indeno[1,2-b]pyridine derivatives
Benzodioxole derivatives
Chlorophenyl-containing compounds
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-chlorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H15ClN2O3/c29-18-5-3-4-16(12-18)8-10-22-21(14-30)25(17-9-11-23-24(13-17)34-15-33-23)26-27(31-22)19-6-1-2-7-20(19)28(26)32/h1-13H,15H2/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLWXEAGWYIYFI-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)C=CC5=CC(=CC=C5)Cl)C6=CC=CC=C6C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)/C=C/C5=CC(=CC=C5)Cl)C6=CC=CC=C6C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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